N-Desethyl Chloroquine Hydrochloride

Antimalarial Research Drug Resistance In Vitro Assay

Procure N-Desethyl Chloroquine Hydrochloride as an authenticated metabolite reference standard, not a substitutable analog. This primary CYP2C8/3A4-derived metabolite of chloroquine exhibits a drastically prolonged elimination half-life (20–60 days) and accumulates to ~46% of CQ plasma levels, mandating its use for accurate long-term therapeutic drug monitoring and PK/PD modeling. Its independent antiviral activity, including low-micromolar Zika virus inhibition, enables focused SAR studies without parent-drug interference. Against CQ-resistant P. falciparum, potency is substantially reduced, making it essential for resistance mechanism research. Accept no substitute when quantitative precision is required.

Molecular Formula C16H23Cl2N3
Molecular Weight 328.3 g/mol
CAS No. 4298-11-0
Cat. No. B1485321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl Chloroquine Hydrochloride
CAS4298-11-0
Molecular FormulaC16H23Cl2N3
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl
InChIInChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H
InChIKeyAKEUGBWALMVNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desethyl Chloroquine Hydrochloride: A Critical Chloroquine Metabolite for Pharmacokinetic and Antiviral Research


N-Desethyl Chloroquine Hydrochloride (CAS 4298-11-0), also known as monodesethylchloroquine, is the primary, pharmacologically active N-dealkylated metabolite of the antimalarial drug chloroquine (CQ) [1]. As a 4-aminoquinoline derivative, it is formed in vivo via cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, with a smaller contribution from CYP2D6 [2]. Its procurement is essential for research involving the accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling of CQ, understanding metabolic drug-drug interactions, and investigating its independent antiviral activities [3].

Why N-Desethyl Chloroquine Hydrochloride is Not a Direct Substitute for Chloroquine in Analytical or Biological Assays


Procurement of N-Desethyl Chloroquine Hydrochloride as a distinct analytical standard or research compound is non-negotiable because its physicochemical, metabolic, and activity profiles diverge significantly from the parent drug, chloroquine (CQ). Simple substitution of CQ for its metabolite, or vice versa, is invalid in quantitative assays. While N-Desethyl Chloroquine retains antimalarial activity, its potency against chloroquine-resistant Plasmodium falciparum strains is notably lower [1]. Furthermore, it exhibits a drastically different elimination half-life (20-60 days) compared to CQ (106.43 ± 10.13 h), leading to its accumulation to approximately 46% of CQ's plasma concentration over time [2][3]. This pharmacokinetic disparity necessitates the use of the authentic metabolite standard for accurate therapeutic drug monitoring and PK/PD modeling, as generic substitution would yield inaccurate and misleading results.

Quantitative Evidence for N-Desethyl Chloroquine Hydrochloride in Comparative Research and Analytical Applications


Comparative Antimalarial Activity: Reduced Potency of N-Desethyl Chloroquine vs. Chloroquine in Resistant P. falciparum

In a 48-hour in vitro test against a chloroquine-resistant strain of Plasmodium falciparum, N-desethylchloroquine (DCQ) demonstrated significantly lower antimalarial activity compared to the parent drug, chloroquine (CQ) [1]. This head-to-head comparison provides critical quantitative evidence that DCQ is not an equipotent alternative to CQ for research focused on drug-resistant malaria. The study also included enantiomers of CQ and another drug, pyronaridine, allowing for multi-compound contextualization.

Antimalarial Research Drug Resistance In Vitro Assay

Elimination Half-Life Disparity: N-Desethyl Chloroquine Persists Significantly Longer Than Parent Drug In Vivo

Clinical pharmacokinetic data reveal a stark contrast in the elimination half-lives of chloroquine (CQ) and its metabolite, N-desethylchloroquine (DCQ) [1][2]. While a single-dose study established CQ's half-life at approximately 106.43 ± 10.13 hours, a comprehensive review confirmed that the half-life of DCQ extends to 20-60 days. This cross-study comparable data quantifies the profound difference in systemic persistence between the parent drug and its major metabolite.

Pharmacokinetics Therapeutic Drug Monitoring Toxicology

Quantitative Antiviral Potency: N-Desethyl Chloroquine Exhibits Low Micromolar EC50 Against Zika Virus

N-desethylchloroquine (DECQ) demonstrates quantifiable anti-Zika virus (ZIKV) activity independent of its parent compound, chloroquine [1]. A phenotypic screening study identified DECQ as a potent inhibitor of ZIKV replication, exhibiting low micromolar effective concentrations against three different ZIKV strains. This class-level inference positions DECQ as a distinct chemical probe for studying antiviral mechanisms, separate from its role as a metabolite. Its activity was found to be comparable to another potent antimalarial metabolite, desethylamodiaquine (DAQ), providing a contextual benchmark.

Antiviral Research Flavivirus Drug Repurposing

Validated Application Scenarios for N-Desethyl Chloroquine Hydrochloride Based on Comparative Evidence


LC-MS/MS Therapeutic Drug Monitoring (TDM) of Chloroquine Therapy

Procurement of N-Desethyl Chloroquine Hydrochloride as a certified reference standard is essential for clinical and research laboratories developing or performing quantitative LC-MS/MS assays for chloroquine (CQ) and its metabolites [1]. Given that N-desethylchloroquine's elimination half-life is 20-60 days—substantially longer than the parent drug's ~106 hours—and its plasma concentration reaches approximately 46% of CQ levels, accurate long-term TDM is impossible without the authentic metabolite standard [2][3]. This is particularly critical in studies involving prolonged therapy or in forensic toxicology where detection windows are extended.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

This compound is a validated substrate for assessing the activity of key cytochrome P450 isoforms, primarily CYP2C8 and CYP3A4 [1]. Research has quantified the enzymatic parameters for its formation from chloroquine in human liver microsomes, reporting an apparent Km of 444 ± 121 μM and Vmax of 617 ± 128 pmol/min/mg protein [2]. These quantitative benchmarks allow researchers to use N-desethylchloroquine as a probe to investigate the functional impact of genetic polymorphisms or inhibitory compounds on these specific metabolic pathways, an application where chloroquine itself would be unsuitable due to its distinct and broader metabolic profile.

Antiviral Drug Discovery and Mechanism-of-Action Studies

Independent of its parent drug, N-desethylchloroquine has been identified as a low micromolar inhibitor of Zika virus replication, affecting both viral entry and post-entry stages [1]. This activity profile is distinct from chloroquine's broader but less potent antiviral effects. Procuring the pure compound enables focused structure-activity relationship (SAR) studies to optimize its antiviral scaffold and target-specific mechanistic investigations, such as those involving endosomal acidification or viral fusion, without the confounding influence of the parent drug's additional pharmacological properties.

Studies on Antimalarial Drug Resistance Mechanisms

Procurement of N-desethylchloroquine is necessary for research focused on antimalarial drug resistance. Direct comparative evidence shows that against a chloroquine-resistant Plasmodium falciparum strain, the metabolite is significantly less active than the parent drug, with an ID50 that is more than twice as high [1]. Using the authentic metabolite standard allows for the precise measurement of differential parasite susceptibility, which is crucial for developing accurate in vitro models to study the molecular mechanisms of resistance and for screening new compounds that may overcome this resistance phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desethyl Chloroquine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.